molecular formula C15H9N3O2S B4330934 7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No. B4330934
M. Wt: 295.3 g/mol
InChI Key: RFTWVOBFGJERJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. This compound has shown promise in a variety of scientific research applications, including as an antimicrobial, antitumor, and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis, as well as enzymes involved in cancer cell proliferation and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one exhibits low toxicity towards mammalian cells, suggesting a potential for use in humans. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, this compound exhibits low toxicity towards mammalian cells, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one. One direction is to further investigate its potential as an antimicrobial agent, particularly against drug-resistant strains. Another direction is to investigate its potential as an antitumor agent, including its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects.

Scientific Research Applications

7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has been studied for its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Additionally, this compound has been shown to possess antifungal activity against several fungal species.
In addition to its antimicrobial properties, 7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has also been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting a potential mechanism of action.

properties

IUPAC Name

7-(furan-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-13-9-12(11-7-4-8-20-11)21-15-17-16-14(18(13)15)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWVOBFGJERJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)C=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-furyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

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